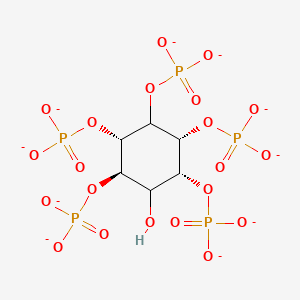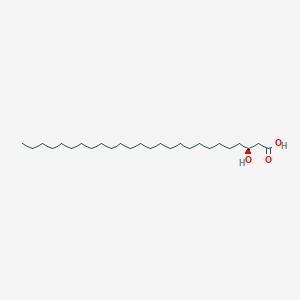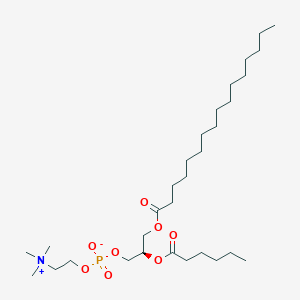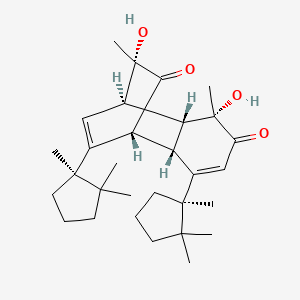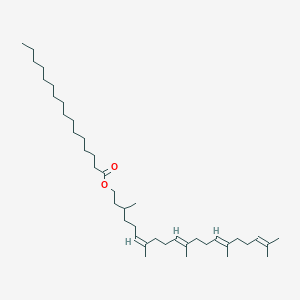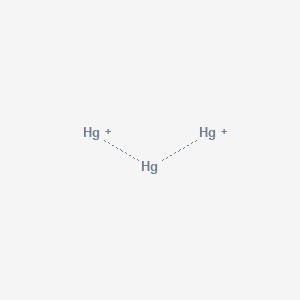
Trimercury cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimercury(2+) is a mercury cation.
Applications De Recherche Scientifique
Optical Spectroscopy : The application of trimercury cation in optical spectroscopy is notable. For instance, one study reported the successful 'soft-landing' of size-selected gold trimers in solid krypton matrices. This process involved the production of Au cations by sputtering, followed by co-deposition with krypton on a cooled substrate. The results showed strong excitation bands attributed to Au trimers, highlighting the potential of trimercury cations in detailed spectroscopy studies (Harbich et al., 1991).
Electronic Structure : The electronic structure of alkali trimer cations, including the this compound, has been investigated. The vibrational frequencies for these cations provide insights into the structure of neutral trimers. It's found that the frequencies decrease with increasing atomic number due to both mass effects and a decrease in the force constant (Eades et al., 1982).
Material Science : In another study, the successful deposition of mass-selected silver clusters in solid krypton matrices was reported. This included the analysis of trimer absorption bands and characteristic emission features, which are essential in material science for understanding the properties of various substances (Harbich et al., 1990).
Chemical Analysis : The compound trimercury(II) bis[selenite(IV)] selenate(VI) showcases the application of this compound in chemical analysis. The study of this compound involved analyzing the coordination polyhedra around mercury cations and understanding the complex chemical structure (Weil & Kolitsch, 2002).
Ion Selectivity Studies : The this compound has also been studied in the context of ion selectivity, particularly in biological systems. For example, a study on the OmpF porin from Escherichia coli revealed insights into the mechanism of cation selectivity in biological pores, emphasizing the role of trimeric structures in such processes (Kobayashi & Nakae, 1985).
Propriétés
Formule moléculaire |
Hg3+2 |
|---|---|
Poids moléculaire |
601.78 g/mol |
Nom IUPAC |
mercury;mercury(1+) |
InChI |
InChI=1S/3Hg/q;2*+1 |
Clé InChI |
PDBOWILBZCIIPN-UHFFFAOYSA-N |
SMILES canonique |
[Hg].[Hg+].[Hg+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



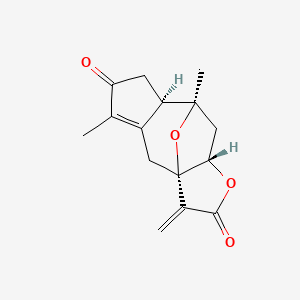

![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)

![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)

